N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a pyrrolidinone ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the hydroxyethyl group: This step involves the reaction of the furan derivative with ethylene oxide under basic conditions.
Synthesis of the pyrrolidinone ring: This can be done by reacting a suitable amine with succinic anhydride, followed by cyclization.
Coupling of the two fragments: The final step involves coupling the furan and pyrrolidinone derivatives through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan and pyrrolidinone rings can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- **N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]propanediamide
- **N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]butanediamide
Uniqueness
The uniqueness of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both furan and pyrrolidinone rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-7-8-16(27-12)15(23)11-20-18(25)19(26)21-13-4-2-5-14(10-13)22-9-3-6-17(22)24/h2,4-5,7-8,10,15,23H,3,6,9,11H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSWRXTIGPJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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